N,N-Diethyl-3-methoxy-propionamide

Description

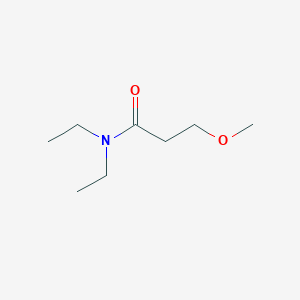

N,N-Diethyl-3-methoxy-propionamide (CAS: 5830-19-3) is a tertiary amide characterized by a propionamide backbone substituted with diethylamine and methoxy groups. Its molecular formula is C8H17NO2, and it has a molecular weight of 163.23 g/mol. This compound is noted for its role as an intermediate in organic synthesis and agrochemical formulations. It is typically stored in dry, dark, and ventilated conditions to maintain stability, with commercial grades achieving up to 99% purity .

Properties

IUPAC Name |

N,N-diethyl-3-methoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)8(10)6-7-11-3/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGPQQNWURZLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-methoxy-propionamide typically involves the reaction of 3-methoxypropionyl chloride with diethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diethyl-3-methoxy-propionamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted amides.

Scientific Research Applications

Chemistry: N,N-Diethyl-3-methoxy-propionamide is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar amides in biological systems.

Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceuticals. It helps in understanding the pharmacokinetics and pharmacodynamics of related compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methoxy-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the diethylamine moiety play crucial roles in its binding affinity and specificity. The compound can modulate enzymatic activity by acting as a competitive inhibitor or a substrate analog.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Alkyl and Aromatic Groups

N,N-Diethyl-2-(α-naphthoxy)propionamide

- CAS: Not explicitly listed (patent-pending).

- Molecular Formula: C18H23NO2.

- Key Features : Substitution of the methoxy group with a bulky α-naphthoxy group.

- Applications : High-purity grades (≥95% chemical, ≥97% optical purity) are used in agrochemical compositions, emphasizing enantioselective synthesis .

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

- CAS : 124937-97-7.

- Molecular Formula : C24H32N2O2.

- Key Features : Diisopropyl groups and a bifunctional aromatic moiety (methoxy-5-methylphenyl and phenyl).

- Applications : Steric hindrance from substituents may reduce solubility but enhance binding specificity in pharmaceutical intermediates (e.g., tolterodine derivatives) .

Functional Group Modifications

2-Acetylamino-N-benzyl-3-methoxy-propionamide

- CAS: Not provided.

- Molecular Formula : C13H18N2O3.

- Key Features: Acetylamino and benzyl groups replace diethyl substituents.

- Applications : Intermediate in lacosamide synthesis, highlighting the role of acetylated amines in antiepileptic drug development .

N,N'-Dimethyl-3,3'-dithiodipropionamide

- CAS : 999-72-4.

- Molecular Formula : C8H14N2O2S2.

- Key Features : Dithio (-S-S-) bridge and dimethyl substituents.

Polar vs. Non-Polar Derivatives

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide

- CAS : 149099-00-3.

- Molecular Formula: C6H13NO4.

- Key Features : Hydroxyl and methoxy groups enhance polarity.

- Solubility: Soluble in acetone, dichloromethane, and methanol, making it suitable for polar reaction systems .

N,N-Dimethylpropionamide

Data Table: Comparative Analysis

Key Findings and Trends

- Substituent Impact : Bulky groups (e.g., naphthoxy) enhance enantiomeric purity in agrochemicals but reduce solubility. Smaller alkyl groups (dimethyl vs. diethyl) increase volatility.

- Functional Groups : Polar groups (hydroxyl, methoxy) improve solubility in polar solvents, while sulfur-containing groups (dithio) necessitate safety protocols.

- Applications : Structural variations dictate utility—tertiary amides with aromatic groups favor pharmaceuticals, while simpler derivatives serve as solvents.

Biological Activity

N,N-Diethyl-3-methoxy-propionamide is an organic compound recognized for its potential biological activities, particularly in the pharmaceutical sector. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 159.23 g/mol

- Functional Groups : Contains an amide functional group, diethyl groups, and a methoxy substituent.

The compound's reactivity is largely attributed to its amide group, allowing it to participate in various chemical reactions such as hydrolysis and acylation. This versatility is significant for its applications in drug synthesis and organic chemistry .

Anticonvulsant Effects

Research indicates that compounds structurally similar to this compound exhibit anticonvulsant properties. For example, studies on related methoxypropionamides have demonstrated effectiveness in seizure models:

- Maximal Electroshock (MES) Test : This test is commonly used to evaluate anticonvulsant activity. In a related study, the ED50 value for a similar compound was found to be approximately 30 mg/kg, comparable to phenobarbital (ED50 = 22 mg/kg) .

- Structure-Activity Relationship (SAR) : Modifications at specific sites on the molecule can enhance biological activity. For instance, changes at the methoxy position have been shown to impact efficacy in seizure protection models .

Pharmacological Mechanisms

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems involved in seizure activity:

- Receptor Interaction : Similar compounds have been evaluated for their binding affinity at various receptors, suggesting that this compound may also engage with neurotransmitter receptors critical for neuronal excitability .

- Potential as a Drug Building Block : Given its structural characteristics, it may serve as a precursor in synthesizing more complex pharmacological agents .

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods, often involving straightforward reactions of available starting materials:

- Amidation Reactions : Reacting diethylamine with propionic acid derivatives.

- Acylation Techniques : Utilizing acyl chlorides or anhydrides to introduce the propionamide moiety.

These methods highlight the compound's synthetic versatility and potential scalability for pharmaceutical applications .

Comparative Analysis with Related Compounds

| Compound Name | ED50 (mg/kg) | Notes |

|---|---|---|

| This compound | TBD | Potential anticonvulsant activity |

| Phenobarbital | 22 | Standard anticonvulsant |

| Lacosamide | TBD | Recently introduced anticonvulsant |

This comparison underscores the need for further studies to determine the exact pharmacological profile of this compound relative to established anticonvulsants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.